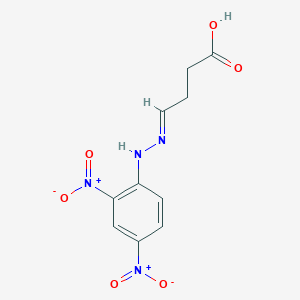
4-(2,4-Dinitrophenylhydrazono)-butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a butanoic acid backbone. The 2,4-dinitrophenyl group is a well-known moiety in organic chemistry, often used in various analytical and synthetic applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable butanoic acid derivative. One common method is the condensation reaction between 2,4-dinitrophenylhydrazine and butanoic acid or its esters under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of sulfuric acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product . The use of solid-phase extraction techniques can further purify the compound by removing unreacted starting materials and by-products .
化学反应分析
Types of Reactions
4-(2,4-Dinitrophenylhydrazono)-butanoic acid undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: This compound can participate in addition-elimination reactions, particularly with aldehydes and ketones, forming hydrazones.
Oxidation and Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can undergo reduction to form amino derivatives.
Substitution Reactions: The hydrazone group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for the hydrazone group.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective reducing agents for the nitro groups.
Major Products
The major products formed from these reactions include various hydrazone derivatives, amino derivatives, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2,4-Dinitrophenylhydrazono)-butanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(2,4-Dinitrophenylhydrazono)-butanoic acid involves its interaction with specific molecular targets, such as carbonyl groups in aldehydes and ketones. The hydrazone group forms a stable covalent bond with the carbonyl carbon, resulting in the formation of a hydrazone derivative. This interaction is facilitated by the nucleophilic nature of the hydrazone group and the electrophilic nature of the carbonyl carbon .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in analytical chemistry.
Phenylhydrazine: Another hydrazine derivative with similar reactivity but different selectivity and stability.
Semicarbazide: Used in similar applications but forms semicarbazones instead of hydrazones.
Uniqueness
4-(2,4-Dinitrophenylhydrazono)-butanoic acid is unique due to its specific structural features, which confer distinct reactivity and stability compared to other hydrazone derivatives. The presence of the butanoic acid backbone enhances its solubility and facilitates its use in various aqueous and organic media .
属性
分子式 |
C10H10N4O6 |
|---|---|
分子量 |
282.21 g/mol |
IUPAC 名称 |
(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]butanoic acid |
InChI |
InChI=1S/C10H10N4O6/c15-10(16)2-1-5-11-12-8-4-3-7(13(17)18)6-9(8)14(19)20/h3-6,12H,1-2H2,(H,15,16)/b11-5+ |
InChI 键 |
XIQVJSLOJWLIKA-VZUCSPMQSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCC(=O)O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


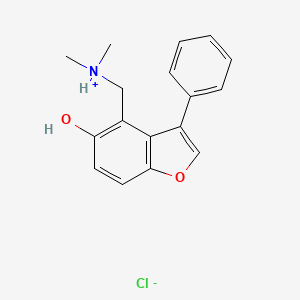
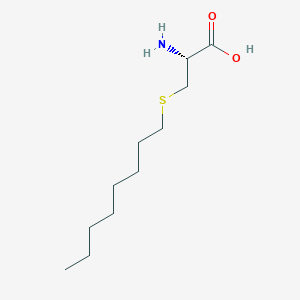
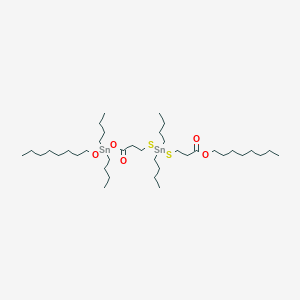
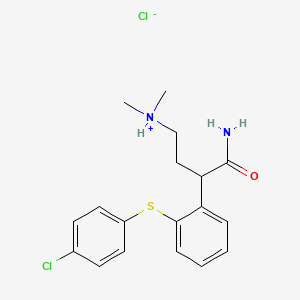
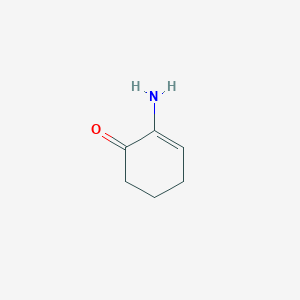
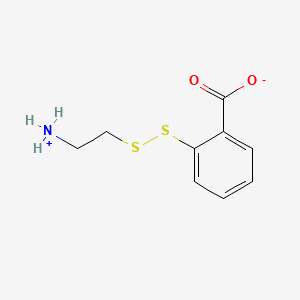
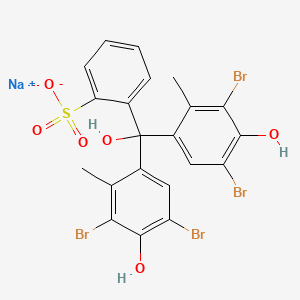

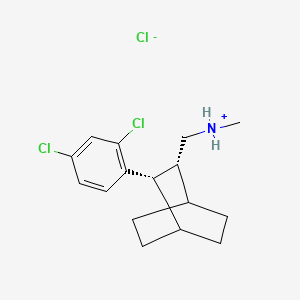
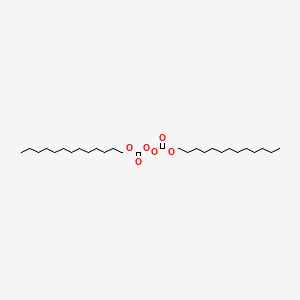
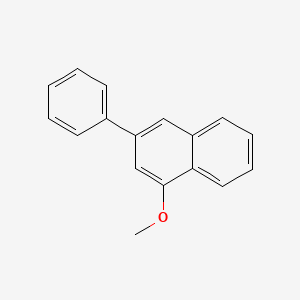

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
